![molecular formula C13H11ClO4 B1352892 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid CAS No. 832739-89-6](/img/structure/B1352892.png)
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid” is a chemical compound. It is related to 4-Chloro-2-methylphenoxyacetic acid (MPCA), which is a herbicide . The molecular weight of a similar compound, Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester, is 214.646 .
Synthesis Analysis
The synthesis of a similar compound, 4-Chloro-2-methylphenoxyacetic acid, involves the addition of appropriate ligands on suitable places of phenoxy acidic acid . A Chinese source describes a synthesis process involving 2-methylphenoxymethanoic acid, magnesium chloride, and 2,5-dichlorothiazole .Molecular Structure Analysis
The molecular structure of “5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid” is related to the structures of similar compounds. For example, a compound with a similar structure, 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid, has a molecular formula of C16H17ClO4 .Applications De Recherche Scientifique
Photoisomerization and Synthetic Applications
Research into the photoisomerization of α, β-unsaturated carboxylic acids and their derivatives highlights innovative approaches to chemical synthesis. For instance, the photochemically induced lactonization process for synthesizing furanones demonstrates the utility of light-mediated transformations in organic chemistry (Biot, Keukeleire, & Verzele, 2010).
Analytical Detection in Environmental Samples
The development of rapid analytical methods for detecting chlorophenoxy acid herbicides in water showcases the environmental monitoring applications of related compounds. Techniques involving in situ esterification followed by liquid-liquid extraction and gas chromatography-mass spectrometry underline the importance of sensitive detection methods for environmental protection (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Advances in Synthetic Chemistry
The regioselective synthesis of furoic acids demonstrates their potential as scaffolds for developing compounds with biological activity, such as insulin receptor activators. This area of research indicates the versatility of these compounds in medicinal chemistry applications (Chou, Chen, Chen, & Chang, 2006).
Environmental Degradation Studies
Investigations into the adsorption and degradation of phenoxyalkanoic acid herbicides in soils provide critical insights into the environmental fate of these chemicals. Understanding their potential for groundwater contamination is essential for assessing environmental risks and developing strategies for mitigating adverse effects (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Exploration of Bioactive Compounds
The discovery of new phenol derivatives from marine-derived fungi illustrates the ongoing search for novel bioactive compounds. Such research underscores the potential of natural products in drug discovery and development (Mei, Nong, Wang, Sun, Huang, Luo, Zheng, & Chen, 2020).
Propriétés
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-6-9(14)2-4-11(8)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHOWDFRVZJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189573 |
Source


|
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid | |
CAS RN |
832739-89-6 |
Source


|
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

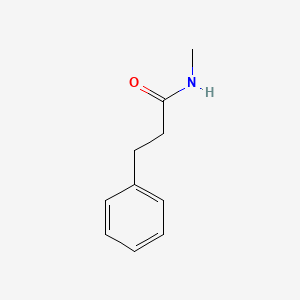
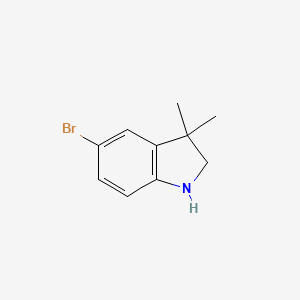
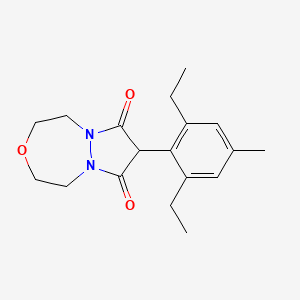
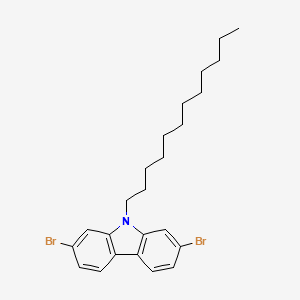
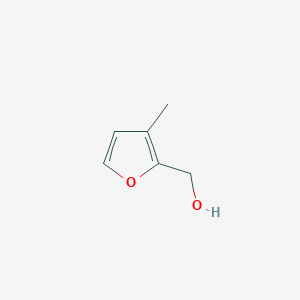

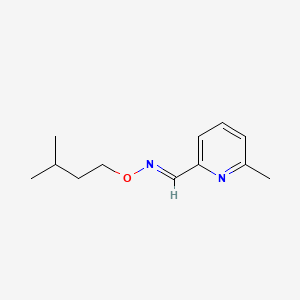


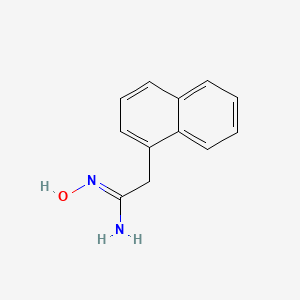
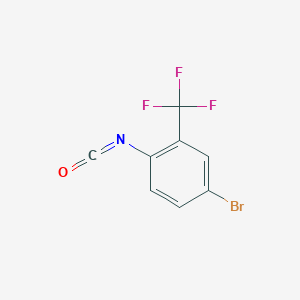
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)